molecular formula C8H20Cl2N2O B6303781 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride CAS No. 2301851-18-1

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride

Cat. No.: B6303781
CAS No.: 2301851-18-1
M. Wt: 231.16 g/mol
InChI Key: MIIWZBSDQBUNRX-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the diazepane ring, along with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through various methods, including the reaction of diamines with dihalides under basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the diazepane ring, potentially leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted diazepanes depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group and the diazepane ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1,4-Diazepane: Lacks the methoxymethyl and methyl groups, resulting in different chemical properties and reactivity.

    6-(Hydroxymethyl)-1-methyl-1,4-diazepane: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    6-(Methoxymethyl)-1,4-diazepane:

Uniqueness: 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride is unique due to the presence of both the methoxymethyl and methyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its potential for various applications in research and industry.

Properties

IUPAC Name

6-(methoxymethyl)-1-methyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10-4-3-9-5-8(6-10)7-11-2;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIWZBSDQBUNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC(C1)COC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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